Hexadecanoic acid, 2-(dimethylamino)-

Description

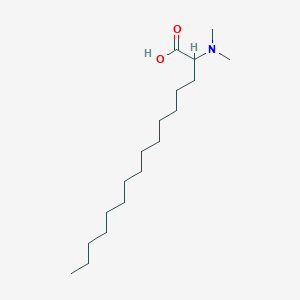

Structure

3D Structure

Propriétés

Numéro CAS |

10499-94-2 |

|---|---|

Formule moléculaire |

C18H37NO2 |

Poids moléculaire |

299.5 g/mol |

Nom IUPAC |

2-(dimethylamino)hexadecanoic acid |

InChI |

InChI=1S/C18H37NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18(20)21)19(2)3/h17H,4-16H2,1-3H3,(H,20,21) |

Clé InChI |

DHYWSAPLZYWZSZ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCC(C(=O)O)N(C)C |

Origine du produit |

United States |

Synthetic Strategies and Methodologies for Hexadecanoic Acid, 2 Dimethylamino and Analogues

Direct Amidation and Esterification Approaches to Incorporate Dimethylamino Groups

Direct amidation and esterification are fundamental methods for introducing dimethylamino groups into fatty acid structures. These approaches typically involve the reaction of a fatty acid or its derivative with an appropriate amine or alcohol.

Condensation Reactions with Palmitic Acid and Amine Precursors

The synthesis of amides from palmitic acid can be achieved through condensation reactions with various amine precursors. For instance, the reaction of palmitic acid with 3,3-dimethylaminopropylamine (DMAPA) is a common method for producing palmitamidopropyl dimethylamine (B145610). cir-safety.org This type of direct amidation often requires high temperatures and can be conducted under alkaline or acidic conditions. cir-safety.org The reaction essentially involves the formation of an amide bond between the carboxyl group of the fatty acid and the primary amine of the precursor. cir-safety.org Another approach involves the condensation of a fatty acid chloride, such as palmitoyl (B13399708) chloride, with an amine like 2-aminoethanol or even ammonia (B1221849) in the presence of a base like triethylamine (B128534) to yield the corresponding fatty acid amide. mdpi.com

The synthesis of fatty acid amides can also be achieved through the reaction of fatty acids with urea, often facilitated by microwave irradiation and a Lewis acid catalyst. google.com This method has been shown to be effective for the amidation of aliphatic monocarboxylic acids with 12 to 22 carbon atoms. google.com

Application of Coupling Reagents and Catalysts

To facilitate the amidation and esterification of fatty acids under milder conditions and with higher efficiency, a variety of coupling reagents and catalysts are employed. These agents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by an amine or alcohol.

Commonly used coupling reagents include carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) . researchgate.netchemicalbook.com These are often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBT) to suppress side reactions and improve yields. chemicalbook.com For example, the Steglich esterification utilizes DCC (a related carbodiimide) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) for the esterification of carboxylic acids. researchgate.net DMAP is a highly effective nucleophilic catalyst that can accelerate acylation reactions by forming a highly reactive acylpyridinium ion intermediate. commonorganicchemistry.comwikipedia.org

Other notable coupling reagents include 2-chloro-1-methylpyridinium iodide (CMPI) . The combination of EDC and HOBT is a widely used system for amide bond formation. chemicalbook.com Catalysts are not limited to small molecules; enzymatic catalysts like lipases are also utilized for the synthesis of fatty acid amides, offering a greener alternative to chemical synthesis. researchgate.netscielo.br Additionally, metal-based catalysts such as CuO−CaCO3 have been shown to catalyze the direct amidation of palmitic acid with primary amines under solvent-free conditions. researchgate.net

| Reagent/Catalyst | Full Name | Primary Function | Common Combination |

|---|---|---|---|

| DIC | N,N'-diisopropylcarbodiimide | Coupling agent for amidation/esterification | - |

| DMAP | 4-(dimethylamino)pyridine | Nucleophilic catalyst for acylation/esterification | DCC, EDC |

| EDC/EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Coupling agent for amidation | HOBT, DMAP |

| CMPI | 2-chloro-1-methylpyridinium iodide | Coupling agent | - |

| HOBT | 1-Hydroxybenzotriazole | Suppresses side reactions in amidation | EDC |

Optimization of Reaction Conditions: Solvent Systems and Temperature Profiles

The efficiency of amidation and esterification reactions is highly dependent on the reaction conditions, including the choice of solvent and the temperature profile.

Solvent Systems: While some direct amidation reactions can be performed under solvent-free conditions, particularly at high temperatures, the choice of solvent can significantly influence reaction rates and yields. researchgate.net For instance, the amidation of fatty acids has been successfully carried out in water, a green solvent, using DIC as the coupling reagent. researchgate.netresearcher.life In other cases, organic solvents like dichloromethane (B109758) are used. google.com The purification of fatty acid amides often involves recrystallization from a sequence of solvents such as n-hexane, ethanol, and acetonitrile. google.com

Temperature Profiles: Temperature is a critical parameter in the synthesis of fatty acid derivatives. High temperatures, often in the range of 130-170°C, are typically required for the direct thermal condensation of fatty acids and amines. google.com However, these high temperatures can sometimes lead to undesirable side reactions. google.com Studies on the esterification of fatty acids have shown that increasing the temperature can increase the reaction rate, but there is often an optimal temperature for achieving the highest yield. For example, in the transesterification of animal fat, the optimal temperature was found to be 60°C. nipes.org In another study on the esterification of oleic acid, the optimal temperature was found to be 150°C for producing ester TMP and 180°C for ester PE. aip.org Research has also demonstrated that conducting esterification at temperatures significantly above the boiling point of the alcohol can lead to a two to three-fold increase in the reaction rate. researchgate.net The optimization of reaction temperature and time is crucial, as demonstrated in the synthesis of fatty acid amidopropyl dimethylamines, where optimal conversions were achieved between 155-160°C for 6.85–7.45 hours. researchgate.net

| Reaction Type | Solvent/Conditions | Temperature Range (°C) | Key Findings | Reference |

|---|---|---|---|---|

| Direct Amidation | Solvent-free | 120 | Catalyzed by CuO−CaCO3. | researchgate.net |

| Amidation | Water | Room Temperature | Utilizes DIC as a coupling reagent. | researchgate.net |

| Transesterification | - | 60-80 | Optimum biodiesel yield at 60°C. | nipes.org |

| Esterification | - | 150-180 | Optimal temperatures for different polyol esters. | aip.org |

| Amidation | - | 155-160 | Optimized for high conversion of fatty acid amidopropyl dimethylamines. | researchgate.net |

Novel Synthetic Approaches for Functionalized Fatty Acid Derivatives

Beyond direct methods, novel synthetic strategies are being developed to create more complex and specifically functionalized fatty acid derivatives.

Regioselective Introduction of Amino Functionality at Specific Carbon Positions (e.g., C-2)

The introduction of an amino group at a specific position on the fatty acid chain, particularly at the α-carbon (C-2), is a key challenge in synthetic organic chemistry. One established method for synthesizing α-amino acids is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis. acs.org This approach can be applied to aldehydes derived from fatty acids. acs.org Other methods for introducing the α-amino group involve the use of enolate anions, where a carbanion is generated and then alkylated, with the amino group often introduced in a protected form, such as an amide or imide. libretexts.org

The catabolism of amino acids by certain bacteria, such as Brevibacterium linens, can also lead to the production of fatty acids, indicating natural pathways for the interconversion of these molecule types. nih.gov

Stereoselective Synthetic Pathways for Chiral Analogues

The synthesis of chiral fatty acid analogues, where specific stereocenters are controlled, is crucial for developing compounds with specific biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a molecule.

One approach to achieving stereoselectivity is through the use of chiral catalysts or reagents. For example, chiral derivatives of DMAP have been used as enantioselective nucleophilic catalysts in reactions like the asymmetric C-acylation of silyl (B83357) ketene (B1206846) acetals. researchgate.net Another strategy involves the use of stereoselective reduction methods, such as the Midland Alpine borane (B79455) reduction, which is a key step in the total synthesis of complex bioactive lipids like resolvins. nih.gov The synthesis of these complex molecules often relies on a convergent approach, where chiral fragments are synthesized separately and then combined. nih.gov

Synthesis of Related Fatty Acid Amides and Esters for Comparative Research (e.g., N,N-dimethylhexadecanamide, 2-(dimethylamino)ethyl hexadecanoate)

The synthesis of analogues, such as fatty acid amides and esters, is fundamental for comparative research. These compounds serve as crucial reference points for evaluating the biological and chemical properties of the primary compound, Hexadecanoic acid, 2-(dimethylamino)-. Methodologies for producing high-purity amides and esters like N,N-dimethylhexadecanamide and 2-(dimethylamino)ethyl hexadecanoate (B85987) are well-established, generally involving amidation and esterification reactions, respectively.

Synthesis of N,N-dimethylhexadecanamide

N,N-dimethylhexadecanamide is a tertiary amide derivative of hexadecanoic acid. Its synthesis is typically achieved through the reaction of hexadecanoic acid, or its more reactive acyl chloride derivative, with dimethylamine.

One common synthetic approach is the direct amidation of hexadecanoic acid with dimethylamine. This reaction can be facilitated by heat or microwave irradiation to form the amide by driving off a molecule of water. google.com The process begins with the neutralization of the fatty acid by the amine to form an ammonium (B1175870) salt, which is subsequently dehydrated to yield the final amide. google.comgoogle.com An excess of the amine is often used to ensure the reaction proceeds to completion. google.com

A second, highly efficient method involves the use of an activated carboxylic acid derivative, such as hexadecanoyl chloride (palmitoyl chloride). The acyl chloride is significantly more reactive than the parent carboxylic acid. Its condensation with dimethylamine proceeds readily, often in the presence of a base like triethylamine or in a biphasic system with a base like sodium hydroxide (B78521) to neutralize the hydrochloric acid byproduct. nih.gov This method is frequently employed for preparing fatty acid amides. nih.govnih.gov

| Method | Reactant 1 | Reactant 2 | Key Conditions/Catalysts | General Principle |

|---|---|---|---|---|

| Direct Amidation | Hexadecanoic Acid | Dimethylamine | Heat or Microwave Irradiation | Formation of an ammonium salt followed by dehydration. google.comgoogle.com |

| Acyl Chloride Method | Hexadecanoyl Chloride | Dimethylamine | Base (e.g., Triethylamine) to scavenge HCl byproduct. | Condensation reaction between a highly reactive acyl chloride and an amine. nih.gov |

Synthesis of 2-(dimethylamino)ethyl hexadecanoate

2-(dimethylamino)ethyl hexadecanoate is an ester that can be synthesized via the esterification of hexadecanoic acid with 2-(dimethylamino)ethanol. nih.gov This process can be achieved through several established methods, including acid-catalyzed and enzyme-catalyzed reactions.

The most direct route is Fischer esterification, where hexadecanoic acid and 2-(dimethylamino)ethanol are heated in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux to drive the equilibrium towards the formation of the ester.

Alternatively, enzymatic synthesis offers a milder and more specific route. Lipases are commonly used catalysts for the esterification of fatty acids. google.comrasayanjournal.co.in For instance, a method for producing hexadecanoic acid propylene (B89431) glycol ester utilizes a lipase (B570770) from Candida sp. under vacuum and moderate temperatures (50-80 °C). google.com A similar enzymatic approach can be applied to the synthesis of 2-(dimethylamino)ethyl hexadecanoate, which can improve product purity and reduce the formation of byproducts often associated with strong acid catalysis. google.comrasayanjournal.co.in

| Method | Reactant 1 | Reactant 2 | Key Conditions/Catalysts | General Principle |

|---|---|---|---|---|

| Fischer Esterification | Hexadecanoic Acid | 2-(dimethylamino)ethanol | Acid catalyst (e.g., H₂SO₄); Reflux conditions. | Acid-catalyzed condensation between a carboxylic acid and an alcohol. |

| Enzymatic Esterification | Hexadecanoic Acid | 2-(dimethylamino)ethanol | Lipase catalyst (e.g., from Candida sp.); Moderate temperature (50-80 °C); Vacuum. | Enzyme-mediated condensation offering high specificity and milder reaction conditions. google.comrasayanjournal.co.in |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are fundamental in determining the molecular structure of Hexadecanoic acid, 2-(dimethylamino)-. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the carbon-hydrogen framework and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. For Hexadecanoic acid, 2-(dimethylamino)-, both ¹H and ¹³C NMR would provide key insights into its distinct structural features: the long aliphatic chain, the carboxylic acid group, and the dimethylamino group at the alpha-carbon (C2).

¹H NMR: The proton NMR spectrum is expected to show characteristic signals corresponding to the different protons in the molecule. A singlet peak with an integration of six protons would be indicative of the two equivalent methyl groups of the dimethylamino moiety. The proton at the alpha-carbon (the CH group) would likely appear as a multiplet. The spectrum would also feature a triplet corresponding to the terminal methyl group of the hexadecanoic acid chain and a broad multiplet for the numerous methylene (B1212753) (-CH₂) groups of the long alkyl chain. researchgate.net

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. A signal in the downfield region (typically >170 ppm) would confirm the presence of the carbonyl carbon of the carboxylic acid. researchgate.net Signals corresponding to the two methyl carbons of the dimethylamino group would be expected, along with a distinct signal for the alpha-carbon. The long aliphatic chain would produce a series of signals in the upfield region of the spectrum. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Hexadecanoic acid, 2-(dimethylamino)- Note: These are estimated values based on the analysis of hexadecanoic acid and related amino acid structures. Actual experimental values may vary.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Terminal -CH₃ | ~0.8-0.9 (triplet) | ~14 |

| -(CH₂)n- | ~1.2-1.6 (multiplet) | ~22-34 |

| α-CH | Varies | Varies |

| -N(CH₃)₂ | Varies (singlet, 6H) | Varies |

| -COOH | Varies (broad singlet) | >170 |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of Hexadecanoic acid, 2-(dimethylamino)- would display characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching of the carboxylic acid group. researchgate.net A sharp, strong peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. researchgate.net The long alkyl chain would be evidenced by strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). researchgate.net The C-N stretching of the dimethylamino group would likely appear in the fingerprint region.

Table 2: Expected Characteristic FTIR Absorption Bands for Hexadecanoic acid, 2-(dimethylamino)- Note: Based on typical values for long-chain carboxylic acids and amino compounds.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2850-2960 | C-H stretch | Alkyl Chain |

| 1700-1725 | C=O stretch | Carboxylic Acid |

| ~1470 | C-H bend | Alkyl Chain |

| Varies (fingerprint region) | C-N stretch | Dimethylamino |

Chromatographic and Mass Spectrometric Approaches for Analysis and Identification

Chromatographic techniques are essential for separating the compound from complex mixtures and assessing its purity. When coupled with mass spectrometry, these methods provide powerful tools for identification based on mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Metabolite Profiling

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For the analysis of Hexadecanoic acid, 2-(dimethylamino)-, derivatization is typically required to increase its volatility, for instance, by converting the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester). researchgate.netthepharmajournal.com The derivatized compound would then be separated on a GC column and detected by a mass spectrometer. The resulting mass spectrum would show a molecular ion peak corresponding to the mass of the derivatized molecule and a series of fragment ions. The fragmentation pattern is a unique fingerprint that can be used for identification by comparing it to spectral libraries like the NIST database. nist.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. nih.govmyfoodresearch.com For Hexadecanoic acid, 2-(dimethylamino)-, reversed-phase HPLC would be a suitable method. jsbms.jp In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation of underivatized amino acids can be challenging due to their high polarity and lack of a strong UV chromophore. nih.govacs.org Therefore, derivatization with an agent that introduces a chromophore or fluorophore is often employed to enhance detection by UV-Vis or fluorescence detectors. myfoodresearch.com Alternatively, HPLC can be coupled with mass spectrometry (LC-MS) for sensitive detection without derivatization.

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

ESI-MS/MS is a soft ionization technique ideal for analyzing polar and non-volatile molecules like amino acids. In positive ion mode, the compound would be detected as a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) involves selecting this precursor ion and subjecting it to collision-induced dissociation to generate product ions. Studies on N,N-dimethyl amino acids have shown that their MS/MS spectra are characterized by a preliminary loss of H₂O and CO, which forms a corresponding immonium ion. nih.gov Other product ions in the spectrum are highly characteristic of the side chain structure. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. This is a powerful tool for confirming the identity of a compound and distinguishing it from other molecules with the same nominal mass. researchgate.net

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

Standard long-chain fatty acids, like the parent compound hexadecanoic acid, often exhibit poor ionization efficiency in mass spectrometry (MS), particularly in the more sensitive positive electrospray ionization (ESI) mode. researchgate.net This limitation makes their detection and quantification at low concentrations challenging. To address this, chemical derivatization is a widely employed strategy to modify the analyte's structure, thereby improving its analytical properties. researchgate.netmdpi.com

A prominent example of this strategy is the derivatization of fatty acids with 2-dimethylaminoethylamine (DMED). acs.orgnih.gov This process involves coupling DMED to the carboxylic acid group of the fatty acid, which introduces a tertiary amine moiety into the molecule. nih.gov The primary advantage of this modification is that the tertiary amine group is readily protonated under typical acidic mobile phase conditions used in liquid chromatography (LC)-MS. This creates a fixed positive charge on the molecule, which dramatically enhances its ionization efficiency in positive-mode ESI-MS, leading to significant improvements in detection sensitivity. researchgate.netnih.gov

In the case of Hexadecanoic acid, 2-(dimethylamino)- , the molecule inherently possesses the very functional group that derivatization agents like DMED are designed to introduce. The presence of the dimethylamino group at the 2-position provides a built-in mechanism for enhanced analytical performance. This tertiary amine group can be easily protonated, making the compound highly suitable for direct analysis by positive-ion ESI-MS without the need for a prior derivatization step. This intrinsic property effectively renders the molecule "self-derivatized," allowing for high sensitivity and selectivity in its detection. The permanent positive charge facilitates robust ionization, distinguishing it from its unmodified fatty acid counterparts.

| Compound | Structural Feature of Interest | Derivatization Required for Positive ESI-MS? | Rationale for MS Sensitivity |

|---|---|---|---|

| Hexadecanoic Acid | Carboxylic Acid (-COOH) | Yes | Poorly ionizes in positive mode; typically analyzed in less sensitive negative mode. |

| Hexadecanoic Acid, DMED-derivatized | Amide-linked tertiary amine | N/A (Already derivatized) | Tertiary amine is readily protonated, creating a fixed positive charge for enhanced positive mode detection. nih.gov |

| Hexadecanoic acid, 2-(dimethylamino)- | Alpha-substituted tertiary amine | No | Inherent tertiary amine group is readily protonated, enabling high-sensitivity detection in positive mode without derivatization. |

Advanced Techniques for Metabolite Analysis in Complex Biological Matrices

Quantifying specific metabolites within complex biological matrices such as plasma, serum, or tissue homogenates presents significant analytical challenges. The presence of a multitude of endogenous compounds can interfere with the analysis, causing a phenomenon known as the "matrix effect," which can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov To overcome these issues, the gold-standard approach is isotope-dilution mass spectrometry (IDMS). nih.gov

Isotope-dilution liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the precise and accurate quantification of analytes in complex samples. nih.govacs.org The methodology relies on the use of a stable isotope-labeled (SIL) internal standard, which is a version of the target analyte where one or more atoms (e.g., ¹²C, ¹H, ¹⁴N) have been replaced with their heavier stable isotopes (e.g., ¹³C, ²H, ¹⁵N). nih.gov A known quantity of this SIL internal standard is added to the sample at the beginning of the workflow. Because the SIL standard is chemically identical to the endogenous analyte, it behaves identically during sample extraction, cleanup, chromatographic separation, and ionization. acs.org Any sample loss or matrix-induced ionization changes will affect both the analyte and the SIL standard equally. By measuring the ratio of the MS signal from the endogenous analyte to that of the SIL standard, accurate quantification can be achieved.

For the analysis of Hexadecanoic acid, 2-(dimethylamino)- as a metabolite, an isotope-dilution high-performance liquid chromatography-electrospray ionization-quadrupole time-of-flight mass spectrometry (HPLC-ESI-QTOF-MS) method would be highly effective. nih.gov

High-Performance Liquid Chromatography (HPLC): Provides the necessary separation of the target analyte from other lipids and matrix components prior to MS detection, which is crucial for reducing ion suppression and improving selectivity. hplc.eu

Electrospray Ionization (ESI): A soft ionization technique that generates intact molecular ions of the analyte and the SIL standard, which is ideal for quantitative analysis. nih.gov

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry: This high-resolution mass spectrometry (HRMS) platform offers excellent mass accuracy and resolution. nih.govunipi.it This allows for the confident identification of the analyte based on its exact mass and provides the specificity needed to distinguish the analyte's MS signal from that of its co-eluting SIL internal standard and any remaining background ions.

The combination of these technologies provides a robust platform for the sensitive, selective, and accurate quantification of Hexadecanoic acid, 2-(dimethylamino)- in challenging biological samples.

| Parameter | Description |

|---|---|

| Analyte | Hexadecanoic acid, 2-(dimethylamino)- |

| Internal Standard | Hexadecanoic acid, 2-(di(¹³C-methyl)amino)- (¹³C₂, ¹⁵N) or similar |

| Chromatography | Reversed-Phase HPLC (e.g., C18 column) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) |

| Analyte [M+H]⁺ Ion (m/z) | Calculated exact mass of the protonated molecule |

| Internal Standard [M+H]⁺ Ion (m/z) | Calculated exact mass of the protonated stable isotope-labeled molecule |

| Quantification | Based on the peak area ratio of the analyte to the internal standard. nih.gov |

Investigation of Biological Activities and Underlying Molecular Mechanisms in Vitro Studies

Antimicrobial Research Perspectives

No research was found on the antimicrobial properties of Hexadecanoic acid, 2-(dimethylamino)-.

Mechanisms of Action on Bacterial Cellular Bioenergetics and Membrane Integrity

There are no available studies detailing the mechanisms of action of Hexadecanoic acid, 2-(dimethylamino)- on bacterial cellular bioenergetics or membrane integrity. Research on other fatty acids, such as cis-6-hexadecenoic acid, has shown that they can disrupt bacterial membranes, leading to a loss of membrane integrity and dissipation of the proton motive force. nih.gov For example, studies on 2-hexadecynoic acid have suggested that it targets the plasma membrane and fatty acid synthesis in Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.net These mechanisms involve the permeabilization of the cell membrane and the suppression of genes essential for bacterial membrane synthesis. researchgate.net However, it remains unknown if Hexadecanoic acid, 2-(dimethylamino)- would exhibit similar properties.

Antifungal Activities of Related Derivatives

Specific data on the antifungal activities of Hexadecanoic acid, 2-(dimethylamino)- or its closely related derivatives are not present in the current body of scientific literature. Studies on n-hexadecanoic acid have indicated some antifungal potential. For instance, it has shown inhibitory effects against the mycelial growth and spore production of certain fungi. nih.gov Other research has pointed to the antifungal properties of hexanoic acid against pathogenic fungi like Fusarium oxysporum. ijpbs.com The antifungal efficacy of fatty acids is often attributed to their ability to interfere with the fungal cell wall integrity. unhas.ac.id

Anti-inflammatory Research Perspectives

No studies were identified that investigated the anti-inflammatory potential of Hexadecanoic acid, 2-(dimethylamino)-.

Enzymatic Modulation: Phospholipase A2 Inhibition

There is no information regarding the ability of Hexadecanoic acid, 2-(dimethylamino)- to inhibit phospholipase A2 (PLA2). The inhibition of PLA2 is a key mechanism for controlling inflammation, as this enzyme is responsible for the release of arachidonic acid from membrane phospholipids, a precursor to inflammatory mediators. nih.govnih.gov Extensive research has been conducted on n-hexadecanoic acid, which has been shown to be a competitive inhibitor of PLA2. nih.govresearchgate.net Structural studies have revealed that n-hexadecanoic acid binds to the active site of PLA2. nih.govresearchgate.net The introduction of a dimethylamino group would likely alter the binding affinity and inhibitory potential of the molecule, but this has not been experimentally verified.

Receptor and Mediator Interactions (e.g., PPAR-α, GPR55, TRPV1, mast cell mediators for related hexadecanamide)

No data exists on the interaction of Hexadecanoic acid, 2-(dimethylamino)- with receptors such as PPAR-α, GPR55, or TRPV1, nor on its effects on mast cell mediators.

Anticancer Research Perspectives (Cell Culture Studies)

There are no published cell culture studies evaluating the anticancer properties of Hexadecanoic acid, 2-(dimethylamino)-. In contrast, n-hexadecanoic acid and some of its derivatives have been the subject of anticancer research. For example, n-hexadecanoic acid extracted from various natural sources has been shown to possess cytotoxic activity against different cancer cell lines, including human colorectal carcinoma (HCT-116) and colon cancer (HT-29) cells. scialert.netsci-hub.se The proposed mechanisms of action for the anticancer effects of n-hexadecanoic acid include the induction of apoptosis and cell cycle arrest. scialert.netsci-hub.se Furthermore, derivatives such as hexadecanoic acid ethyl ester have demonstrated inhibitory effects on breast cancer cell lines (MCF-7). nih.gov The cytotoxic potential of these compounds is an area of active investigation, but no such studies have been extended to Hexadecanoic acid, 2-(dimethylamino)-.

Induction of Apoptotic Pathways (e.g., Caspase-3 activation)

A thorough review of scientific literature did not yield specific studies on the induction of apoptotic pathways or the activation of Caspase-3 by Hexadecanoic acid, 2-(dimethylamino)-. While apoptosis is a recognized mechanism for killing cancer cells, often involving the activation of caspases, research on polyunsaturated fatty acids has shown they can trigger apoptosis through both intrinsic and extrinsic pathways. nih.govnih.gov The intrinsic pathway involves the release of cytochrome c from mitochondria and subsequent activation of caspase-9 and the executioner caspase-3. nih.govyoutube.com Activated caspase-3 is a key protease in the apoptotic cascade, responsible for cleaving numerous cellular proteins and dismantling the cell. nih.govyoutube.comsigmaaldrich.cn However, direct evidence linking Hexadecanoic acid, 2-(dimethylamino)- to this process is currently unavailable.

Mechanisms of Cell Growth Inhibition in Cancer Cell Lines

There is no specific information available from scientific sources regarding the mechanisms of cell growth inhibition in cancer cell lines for Hexadecanoic acid, 2-(dimethylamino)-. Studies on other novel synthetic compounds have demonstrated various mechanisms of cytotoxicity, including the arrest of the cell cycle at different phases, such as the G0/G1 stage. researchgate.net For instance, certain Michael acceptor compounds can induce cancer cell apoptosis by increasing oxidative stress. preprints.org While many compounds are screened for their cytotoxic effects against cancer cell lines like MCF-7, specific data for Hexadecanoic acid, 2-(dimethylamino)- remains unpublished in the available scientific literature. researchgate.netmdpi.com

Neurobiological Research Potentials (e.g., neuroprotective actions reported for related fatty acid amides)

While direct research on Hexadecanoic acid, 2-(dimethylamino)- is lacking, the neurobiological potential of related fatty acid amides (FAAs) is well-documented, suggesting a promising area for future investigation. FAAs are a class of endogenous signaling molecules with diverse physiological roles. nih.gov

A key mechanism underlying the neuroprotective effects of some FAAs is the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH). nih.gov Inhibiting FAAH increases the levels of endocannabinoids, such as anandamide, which have known neuroprotective properties. nih.govnih.gov These endocannabinoids target cannabinoid receptors CB1 and CB2, which can modulate processes like inflammation and neuronal survival. nih.govnih.gov For example, Palmitoylethanolamide (PEA), an ethanolamide of hexadecanoic acid, is recognized for its anti-inflammatory and neuroprotective functions. nih.gov Similarly, the FAAH inhibitor PF-3845 has been shown to protect neurons from injury and death in a model of neuroAIDS, an effect mediated through cannabinoid receptors. nih.gov

The table below summarizes the neuroprotective activities reported for compounds structurally related to Hexadecanoic acid, 2-(dimethylamino)-.

| Compound/Class | Reported Activity | Mechanism of Action |

| Fatty Acid Amides (FAAs) | Neuroprotection, Anti-inflammatory | Inhibition of FAAH, modulation of endocannabinoid system. nih.gov |

| Anandamide (AEA) | Analgesic, Anti-inflammatory, modulates appetite, anxiety, learning, and memory. nih.gov | Agonist for CB1 and CB2 cannabinoid receptors. nih.gov |

| Palmitoylethanolamide (PEA) | Anti-inflammatory, Neuroprotective. nih.gov | Not specified in detail, but is a well-known FAA. |

| PF-3845 (FAAH Inhibitor) | Attenuates neuronal injury and death. nih.gov | Selective inhibition of Fatty Acid Amide Hydrolase (FAAH). nih.gov |

Given these findings, it is plausible that Hexadecanoic acid, 2-(dimethylamino)- or its derivatives could exhibit neurobiological activity, potentially through the modulation of the endocannabinoid system.

Quorum Sensing Modulation by Analogues and Derivatives

Analogues and derivatives of fatty acids are significant modulators of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates collective behaviors, including virulence and biofilm formation. nih.govmdpi.commdpi.com This suggests that derivatives of Hexadecanoic acid, 2-(dimethylamino)- could have potential as quorum sensing inhibitors (QSIs).

In many Gram-negative bacteria, QS is mediated by N-acyl-homoserine lactone (AHL) signal molecules, which consist of a homoserine lactone head group and a fatty acid-derived acyl tail. nih.govnih.gov The length and modification of this tail are crucial for signal specificity. Disrupting QS can be achieved by inhibiting the synthesis of these signal molecules or by using structural analogues that compete with the natural signals for receptor binding. mdpi.comresearchgate.net For example, the plant pathogen Ralstonia solanacearum uses a derivative of palmitic acid (3-hydroxypalmitic acid methyl ester) as a signaling molecule to regulate virulence. mdpi.com

The development of synthetic analogues that antagonize QS receptors is a key strategy for controlling bacterial infections. mdpi.comresearchgate.net These QSIs can reduce the production of virulence factors and inhibit biofilm formation, offering an alternative to traditional antibiotics. mdpi.commdpi.com

The table below outlines different strategies for QS modulation involving fatty acid analogues.

| Modulation Strategy | Example/Mechanism | Target Bacteria |

| Inhibition of Signal Synthesis | Triclosan inhibits enoyl-ACP reductase, a precursor-producing enzyme. nih.gov | Pseudomonas aeruginosa |

| Competitive Inhibition | Acyl-HSL analogs compete with natural signals for the cognate receptor. nih.gov | Burkholderia glumae |

| Signal Degradation | Oxidoreductase enzymes can modify AHL signal molecules, rendering them inactive. nih.gov | Erwinia carotovora |

| Receptor Antagonism | Synthetic analogues bind to the receptor protein (e.g., LuxR-type) without activating it. mdpi.comresearchgate.net | Pseudomonas aeruginosa, Chromobacterium violaceum |

The established role of fatty acid derivatives in QS provides a strong rationale for investigating Hexadecanoic acid, 2-(dimethylamino)- and its analogues as potential QS modulators.

Computational and in Silico Approaches in Compound Research

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to identify potential biological targets and estimate the binding affinity of a ligand.

While direct molecular docking studies on Hexadecanoic acid, 2-(dimethylamino)- are not extensively found in public literature, numerous studies on its parent compound, n-hexadecanoic acid, illustrate the utility of this approach. For instance, in silico docking has been used to assess the binding energy of n-hexadecanoic acid against various protein targets. nih.govresearchgate.net This method helps in ranking potential interactions and prioritizing compounds for further testing. researchgate.net The binding affinity, often expressed as a docking score or binding energy in kcal/mol, indicates the stability of the ligand-protein complex. unpatti.ac.id For example, studies on n-hexadecanoic acid have reported its binding affinity with targets such as the crystal structure of E. coli (3T88) and the antioxidant enzyme Peroxiredoxin 5 (PRDX5). researchgate.netresearchgate.net

Table 1: Example Docking Scores for n-Hexadecanoic Acid with Various Protein Targets

| Ligand | Protein Target | PDB ID | Docking Score (kcal/mol) | Source |

|---|---|---|---|---|

| n-Hexadecanoic acid | E. coli receptor | 3T88 | -6.86665 | researchgate.net |

| n-Hexadecanoic acid | Peroxiredoxin 5 (PRDX5) | 1HD2 | -8.42 | researchgate.net |

This data is for the parent compound n-Hexadecanoic acid and serves as an example of the data generated via molecular docking.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and the amino acid residues within a protein's binding site. dipterajournal.com This analysis is crucial for understanding the mechanism of action and for the rational design of more potent and selective molecules.

Studies on the parent n-hexadecanoic acid have characterized its binding mode with several proteins. For example, it was found to interact with the E. coli (3T88) receptor via the amino acid residue ASN 202. researchgate.net In another study, the interactions of n-hexadecanoic acid with the antioxidant enzyme Peroxiredoxin 5 were identified with residues CYS 47, ILE 119, and PHE 120. researchgate.net Similarly, research has shown that n-hexadecanoic acid occupies the active site of phospholipase A(2), inhibiting the enzyme in a competitive manner. nih.gov These detailed interaction maps, often visualized in 2D and 3D models, are fundamental to structure-based drug design. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations provide insights into the conformational dynamics of a ligand-protein complex, its stability, and the role of solvent molecules.

MD simulations on related fatty acids, such as oleic acid and linoleic acid, have been used to assess the stability of their complexes with pro-atherogenic cytokines like TNF-α and IL-1β. mdpi.com The stability of the complex over the simulation period is often evaluated by calculating the Root Mean Square Deviation (RMSD), while the flexibility of individual residues is assessed using the Root Mean Square Fluctuation (RMSF). mdpi.com Such analyses could be applied to Hexadecanoic acid, 2-(dimethylamino)- to understand how it behaves in a dynamic biological environment and to confirm the stability of interactions predicted by molecular docking.

The structure of Hexadecanoic acid, 2-(dimethylamino)- suggests it is an amphiphilic molecule, possessing a long hydrophobic tail and a polar head group. This structure is highly relevant for interactions with biological membranes. Fatty acid amides are recognized as an important class of lipid signaling molecules. nih.gov The presence of hydrophobic moieties influences how these molecules integrate into and potentially disrupt cell membranes. researchgate.net

Simulations of lipid-amide interactions are critical for understanding these processes. The amphiphilic nature of fatty alkanolamides, which are structurally related, may allow them to solubilize the membrane, a key mechanism for their antimicrobial activity. ekb.eg Studies on the interaction of fatty acids with lipid bilayers show they can induce various phase behaviors, which is relevant for processes like membrane fusion and protein reconstitution. researchgate.net Given that Hexadecanoic acid, 2-(dimethylamino)- is a modified fatty acid containing an amide-like feature, its interaction with and potential perturbation of lipid membranes would be a key area of investigation using MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds.

While no specific QSAR studies for Hexadecanoic acid, 2-(dimethylamino)- are currently published, this methodology is a standard tool in computational chemistry. Modern QSAR approaches often employ machine learning algorithms, such as eXtreme Gradient Boosting (XGB), to build robust predictive models. acs.org These models are trained on a dataset of compounds with known activities and a set of calculated molecular descriptors (properties derived from the molecular structure). An effective QSAR model can significantly accelerate the discovery of new analogues with improved properties. acs.org

Virtual Screening and De Novo Design Methodologies for Novel Analogues

Virtual screening and de novo design are two powerful in silico strategies for discovering novel molecules. Virtual screening involves computationally screening vast libraries of existing compounds to identify those that are likely to bind to a specific biological target. nih.govnih.gov This can be done using either ligand-based methods, which search for molecules with structural similarity to a known active compound, or structure-based methods, which use docking to fit molecules into the target's binding site. nih.gov

De novo design, on the other hand, involves the computational creation of entirely new molecules tailored to fit a specific target. nih.gov These methods can generate novel scaffolds and chemical structures that are not present in existing databases. nih.gov Both virtual screening and de novo design could be powerful future strategies to explore the chemical space around Hexadecanoic acid, 2-(dimethylamino)- and design novel analogues with optimized therapeutic potential.

Theoretical Chemistry Calculations (e.g., vibrational theories, QM/MM methods)

Theoretical chemistry calculations provide a fundamental understanding of molecular properties based on the principles of quantum mechanics. Methods like quantum mechanics/molecular mechanics (QM/MM) are particularly useful for studying chemical reactions and interactions in complex biological systems. nih.gov

In the QM/MM approach, a small, electronically active region of the system (such as the ligand and the active site residues) is treated with a high level of theory (quantum mechanics), while the rest of the system (the bulk of the protein and solvent) is treated with a more computationally efficient method (molecular mechanics). nih.gov This hybrid approach allows for the accurate study of processes like bond-making and bond-breaking within an enzyme active site. For Hexadecanoic acid, 2-(dimethylamino)-, QM/MM calculations could be employed to investigate the electronic properties of the dimethylamino group, its effect on the acidity of the carboxylic acid head, and its specific electronic interactions with protein targets or membrane components.

Structure Activity Relationship Sar Studies and Derivatization for Research Probes

Systematic Structural Modifications of the Hexadecanoic Acid Backbone

The hexadecanoic acid backbone, a 16-carbon saturated fatty acid, provides a lipophilic scaffold that can be systematically modified to probe its role in biological interactions. Research into fatty acid analogs has demonstrated that alterations in chain length, the introduction of unsaturation, and the addition of various functional groups can significantly impact bioactivity.

Modifications to the acyl chain of fatty acids can influence their physical properties, such as melting point and flexibility, which in turn affects their incorporation into cell membranes and interaction with protein binding sites. nih.gov For instance, studies on other fatty acid derivatives have shown that antimicrobial and antifungal activity can be dependent on the carbon chain length, with optimal activity often observed at specific lengths. nih.govuprrp.edu

Systematic modifications to the hexadecanoic acid backbone of "Hexadecanoic acid, 2-(dimethylamino)-" could include:

Chain Length Variation: Synthesizing analogs with shorter or longer acyl chains (e.g., 14, 18, or 20 carbons) to determine the optimal length for a specific biological activity.

Introduction of Unsaturation: Introducing one or more double or triple bonds at various positions along the carbon chain to assess the impact of conformational rigidity and electronic properties. For example, the introduction of an acetylenic group in fatty acids has been shown to confer cytotoxic and antiprotozoal properties. wikipedia.org

Branching: Adding methyl or other small alkyl groups to the backbone to study the effect of steric hindrance on target binding.

Substitution with Heteroatoms: Replacing a methylene (B1212753) group within the chain with an oxygen or sulfur atom to alter the polarity and metabolic stability of the molecule.

Table 1: Examples of Systematic Modifications to a Hexadecanoic Acid Backbone

| Modification Type | Example of Modified Structure | Potential Impact on Properties |

| Chain Length Variation | 2-(Dimethylamino)octadecanoic acid | Altered lipophilicity and membrane partitioning |

| Introduction of Unsaturation | 2-(Dimethylamino)hexadec-9-enoic acid | Changed conformational flexibility and electronic distribution |

| Branching | 3-Methyl-2-(dimethylamino)hexadecanoic acid | Increased steric bulk, potentially affecting binding affinity |

| Heteroatom Substitution | 2-(Dimethylamino)-10-oxa-hexadecanoic acid | Modified polarity and susceptibility to metabolism |

Elucidating the Influence of the Dimethylamino Moiety on Biological Activity

The dimethylamino group at the C-2 position is a key feature of "Hexadecanoic acid, 2-(dimethylamino)-". This tertiary amine introduces a basic center, making the molecule a zwitterion at physiological pH, with a positively charged amino group and a negatively charged carboxylate group. nih.gov This moiety is expected to have a profound influence on the molecule's biological activity through several mechanisms.

The presence of the dimethylamino group can:

Alter Physicochemical Properties: The charge and polarity introduced by the dimethylamino group can significantly affect the molecule's solubility, membrane permeability, and ability to interact with biological targets.

Influence Target Binding: The dimethylamino group can participate in ionic interactions, hydrogen bonding (as an acceptor), and van der Waals interactions within a protein's binding pocket. In some contexts, strong electron-donating groups like the dimethylamino group have been shown to decrease the inhibitory potency of certain molecules. nih.gov

Impact Metabolism: The presence of the N,N-dimethylamino group can affect the metabolic fate of the fatty acid. For instance, in the context of phosphatidyl-N,N-dimethylethanolamine, this moiety is an intermediate in the pathway to phosphatidylcholine. nih.gov

Studies on related fatty acid amides have shown that the nature of the amine can be critical for activity. For example, dimethylamide derivatives of dodecanoic acid were found to be active against a range of microbes. nih.gov In the context of carnitine palmitoyltransferase (CPT) inhibition, a key enzyme in fatty acid metabolism, modifications at the C-2 position of fatty acids are known to be critical for inhibitory activity. mdpi.comnih.gov The dimethylamino group in "Hexadecanoic acid, 2-(dimethylamino)-" could play a role in its interaction with CPT or other enzymes involved in lipid metabolism. mdpi.comnih.gov

Table 2: Potential Roles of the Dimethylamino Moiety

| Feature | Influence on Biological Activity | Example from Related Compounds |

| Basicity | Can form salt bridges with acidic residues in a binding site. | Crucial for the activity of many enzyme inhibitors. |

| Polarity | Affects membrane translocation and interaction with aqueous environments. | Influences the pharmacokinetic properties of drugs. |

| Steric Bulk | Can provide selectivity for specific protein isoforms. | N-methyl groups on oleanolic acid derivatives affect binding affinity. uprrp.edu |

Investigation of Positional and Stereoisomers on Bioactivity Profiles

The biological effects of chiral molecules are often stereospecific, with one enantiomer exhibiting significantly higher activity than the other. rsc.org "Hexadecanoic acid, 2-(dimethylamino)-" has a chiral center at the C-2 position, meaning it can exist as two enantiomers (R and S). It is highly probable that these enantiomers will exhibit different biological activities.

Furthermore, the position of the dimethylamino group is critical. Shifting this group to other positions along the hexadecanoic acid chain (e.g., C-3, C-4, etc.) would create positional isomers with distinct chemical and biological properties.

The investigation of these isomers is essential for a complete SAR understanding and involves:

Stereospecific Synthesis: Developing synthetic routes to obtain enantiomerically pure (R)- and (S)-2-(dimethylamino)hexadecanoic acid. Methods for the stereospecific synthesis of related amino acids have been reported. nih.gov

Chiral Separation: Using techniques like chiral chromatography to separate the enantiomers from a racemic mixture for biological testing. ckisotopes.com

Synthesis of Positional Isomers: Synthesizing isomers with the dimethylamino group at different positions on the hexadecanoic acid chain.

Comparative Biological Evaluation: Testing the purified enantiomers and positional isomers in relevant biological assays to determine their relative potencies and selectivities.

The differential activity of stereoisomers is a well-established principle in pharmacology. For instance, the different enantiomers of a drug can have different pharmacological, toxicological, and pharmacokinetic profiles.

Design and Synthesis of Labeled Analogues for Mechanistic Studies (e.g., stable isotopes for metabolic tracking)

To trace the metabolic fate of "Hexadecanoic acid, 2-(dimethylamino)-" and identify its cellular interaction partners, labeled analogues are indispensable tools. Stable isotope labeling is a powerful technique that does not rely on radioactivity and is widely used in metabolic research. nih.govnih.gov

Common stable isotopes for labeling organic molecules include:

Deuterium (B1214612) (²H): Replacing hydrogen atoms with deuterium can be achieved through various synthetic methods. nih.govprinceton.edumedchemexpress.com Deuterated compounds can be traced by mass spectrometry.

Carbon-13 (¹³C): Incorporating ¹³C atoms into the fatty acid backbone allows for detailed tracking of its metabolic conversion into other molecules. caymanchem.comnih.govenamine.net The position of the ¹³C label can be strategically chosen to follow specific metabolic pathways.

Nitrogen-15 (¹⁵N): The dimethylamino group can be labeled with ¹⁵N to specifically track the fate of the nitrogen-containing part of the molecule.

These labeled analogues can be used in cell cultures or in vivo to:

Quantify the uptake and incorporation of the compound into different lipid pools.

Identify the metabolic products of "Hexadecanoic acid, 2-(dimethylamino)-".

Determine the flux through metabolic pathways affected by the compound.

Table 3: Stable Isotope Labeled Analogues and Their Applications

| Isotope Label | Position of Label | Application |

| ²H | At various positions on the acyl chain | Tracing by mass spectrometry |

| ¹³C | At the C-1 carboxyl group | Monitoring decarboxylation reactions |

| ¹³C | Uniformly throughout the acyl chain (U-¹³C₁₆) | Following the distribution of the entire backbone into various lipids |

| ¹⁵N | In the dimethylamino group | Tracking the fate of the amino moiety |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Hexadecanoic acid, 2-(dimethylamino)- in complex biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying and quantifying fatty acid derivatives like Hexadecanoic acid, 2-(dimethylamino)-. Key steps include:

- Sample Preparation : Derivatization (e.g., silylation or esterification) to enhance volatility .

- Chromatographic Conditions : Use polar capillary columns (e.g., DB-5MS) with optimized temperature gradients to resolve co-eluting compounds .

- Quantification : Internal standards (e.g., deuterated analogs) and calibration curves for accuracy .

Q. How does gamma irradiation influence the stability of Hexadecanoic acid, 2-(dimethylamino)- derivatives in plant-based matrices?

- Experimental Design :

- Irradiation Doses : Apply varying doses (e.g., 0–200 Gy) to samples and compare pre/post-irradiation extracts via GC-MS .

- Control Groups : Include non-irradiated samples to track degradation or formation of new compounds (e.g., terpenoids) .

- Statistical Analysis : Use ANOVA to assess significant differences in compound abundance post-irradiation .

Advanced Research Questions

Q. How can RAFT polymerization be utilized to synthesize block copolymers incorporating Hexadecanoic acid, 2-(dimethylamino)- ethyl ester?

- Methodology :

- RAFT Agent Selection : Use trithiocarbonates or dithioesters compatible with acrylate/methacrylate monomers .

- Monomer Ratios : Optimize feed ratios (e.g., 1:10 to 1:50) of the dimethylamino ester with co-monomers (e.g., butyl acrylate) to control hydrophobicity .

- Characterization : Employ gel permeation chromatography (GPC) for molecular weight distribution and NMR for structural confirmation .

Q. What strategies resolve contradictions in the relative abundance of Hexadecanoic acid derivatives under varying chromatographic conditions?

- Approach :

- Method Standardization : Replicate experiments with identical column types, solvent systems, and derivatization protocols .

- Internal Validation : Spike samples with isotopically labeled standards to correct for matrix effects .

- Multivariate Analysis : Apply principal component analysis (PCA) to identify variables (e.g., carbon source in growth media) driving compositional differences .

Q. How can environmental persistence of Hexadecanoic acid, 2-(dimethylamino)- be assessed using regulatory frameworks?

- Protocol :

- Extraction : Solid-phase extraction (SPE) with C18 cartridges for aqueous samples .

- Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI+) for high sensitivity .

- Regulatory Alignment : Follow EPA guidelines for method validation, including limits of detection (LOD) and recovery rates .

Q. What role does the dimethylamino group play in the corrosion inhibition properties of Hexadecanoic acid derivatives?

- Experimental Design :

- Electrochemical Testing : Use potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to assess inhibition efficiency on metal substrates .

- Adsorption Studies : Langmuir isotherm models to evaluate surface coverage and interaction mechanisms (e.g., physisorption vs. chemisorption) .

- Comparative Analysis : Test analogs lacking the dimethylamino group to isolate its contribution to inhibitory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.